1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea is a synthetic compound that has gained interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains an isoxazole ring, a tert-butyl substituent, and a methoxyphenyl group, which contribute to its chemical properties and possible therapeutic applications.
This compound is synthesized through various chemical reactions and is primarily studied for its potential pharmacological effects. It can be sourced from specialized chemical suppliers or synthesized in laboratory settings using established organic synthesis techniques.
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea is classified as an organic compound within the class of ureas and heterocycles, specifically featuring an isoxazole moiety. Its molecular formula is , with a molecular weight of approximately 278.32 g/mol.
The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea involves several key steps:
The synthesis may also involve purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted materials. Advanced techniques like high-performance liquid chromatography (HPLC) can be employed for quality control.
The molecular structure of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea can be described by its distinct functional groups:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 278.32 g/mol |
IUPAC Name | 1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea |
InChI Key | LPEKZMUSADNNSA-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=CC(=NO1)NC(=O)N(C2=C(C(=CC=C2)OC)C=C(C)C) |
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea can undergo several types of chemical reactions:
Reactions typically require specific reagents:
The mechanism of action for 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea may involve interaction with biological targets such as enzymes or receptors. The presence of the isoxazole ring suggests potential activity in modulating pathways related to inflammation or cancer, although specific mechanisms would need to be elucidated through biological assays and structure-activity relationship studies.
The physical properties of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea include:
Chemical properties include stability under various pH conditions, reactivity towards nucleophiles, and susceptibility to hydrolysis due to the urea linkage.
Relevant data on solubility, melting point, and reactivity profiles are essential for practical applications in medicinal chemistry .
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea has potential applications in:
This compound exemplifies the diverse utility of isoxazole-based structures in developing novel therapeutic agents. Further research into its biological activity could reveal significant insights into its potential as a drug candidate.
The compound is unambiguously defined by the molecular formula C₁₅H₁₉N₃O₃, corresponding to a molecular mass of 289.33 g/mol [1] [3] [4]. Its structural architecture comprises three distinct regions:
The canonical SMILES representation (CC(C)(C)C₁=CC(=NO₁)NC(=O)NC₂=CC(=CC=C₂)OC) and IUPAC name (1-(5-tert-butylisoxazol-3-yl)-3-(3-methoxyphenyl)urea) precisely define atomic connectivity [4] [6]. Spectroscopic characterization confirms the existence of two rotamers due to restricted rotation around the C-N urea bonds, observable through NMR splitting patterns. The tert-butyl group induces significant steric encumbrance, forcing the isoxazole ring orthogonal to the urea plane, while the methoxyphenyl moiety exhibits relative coplanarity with the adjacent carbonyl.
Table 1: Fundamental Chemical Identifiers of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 894271-98-8 | [3] [4] |
Molecular Formula | C₁₅H₁₉N₃O₃ | [1] [4] |
Molecular Weight | 289.33 g/mol | [3] [4] |
XLogP3 | 2.9 | [4] |
Hydrogen Bond Donor Count | 2 | [4] |
Hydrogen Bond Acceptor Count | 4 | [4] |
SMILES | CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC | [4] [6] |
InChIKey | AGOQXKXVQUXXJZ-UHFFFAOYSA-N | [4] |
Critical physicochemical parameters include:
Table 2: Structural Components and Their Chemical Roles
Molecular Region | Key Structural Features | Chemical Significance |
---|---|---|
5-(tert-Butyl)isoxazole | Bulky aliphatic substituent on C5; N-O dipole; C3 nucleophilic site | Metabolic resistance; Steric hindrance; Dipolar interactions |
Urea Linker | Planar -NH-C(=O)-NH- unit; Rotatable N-C bonds | Bidirectional H-bonding; Conformational flexibility |
3-Methoxyphenyl | Electron-rich aryl system; meta-substitution pattern | Hydrophobic contacts; π-Stacking; Directional bonding |
Urea-based pharmacophores have evolved substantially since early 20th-century discoveries of their biological relevance. The identification of urea's hydrogen-bonding proficiency transformed it from a metabolic waste product into a privileged scaffold in medicinal chemistry. By the 1990s, urea derivatives gained prominence as kinase inhibitors, aspartyl protease modulators, and ion channel blockers, exemplified by sorafenib's development as a multikinase inhibitor targeting RAF/VEGFR/PDGFR pathways [9].
The integration of isoxazole-urea hybrids emerged as a strategic innovation during the 2000–2010 period, driven by needs to enhance metabolic stability and target selectivity. Isoxazole's resistance to oxidative degradation addressed limitations observed in phenylurea analogs undergoing rapid hepatic hydroxylation. Specifically, the incorporation of tert-alkyl substituents like the tert-butyl group in 1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea was pioneered to exploit steric shielding effects that retard cytochrome P450-mediated dealkylation, significantly improving pharmacokinetic profiles [8]. Concurrently, computational analyses revealed that meta-substituted methoxyphenyl ureas exhibited superior binding geometries with kinase ATP pockets compared to ortho or para isomers, rationalizing the selection of the 3-methoxyphenyl configuration in this compound [6] [9].
Table 3: Evolution of Key Urea-Containing Pharmacophores
Era | Representative Urea Derivatives | Therapeutic Application | Advancements Incorporated into 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea |
---|---|---|---|
1980s–1990s | Phenylureas (e.g., Tolbutamide) | Antidiabetic agents | Urea as H-bonding core; Aryl substitution patterns |
1990s–2000s | Sorafenib-like diarylureas | Anticancer kinase inhibitors | Diaryl architecture; Extended hydrophobic contacts |
2000s–2010s | Heteroaryl ureas (e.g., Isoxazole ureas) | Antimicrobials; Metabolic disease targets | Isoxazole for metabolic stability; tert-Alkyl substituents |
2010s–Present | Multifunctional hybrids (e.g., Target compound) | Targeted protein modulators | Synergistic heterocycle-aryl design; Optimized steric/electronic balance |
The compound represents a third-generation urea hybrid, merging lessons from historical development with contemporary structure-based design. Its architecture specifically addresses pharmacophoric requirements for dual hydrogen bonding (urea carbonyl and NH groups), hydrophobic pocket occupancy (tert-butyl group), and π-system interactions (methoxyphenyl ring), embodying the cumulative evolution of urea medicinal chemistry [8] [9].
Isoxazole Component
The isoxazole ring (C₃H₃NO) functions as a versatile bioisostere for carboxylic acid esters and para-substituted phenyl systems, offering superior metabolic resistance while retaining hydrogen-bonding capacity. Its significance in 1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea derives from three critical properties:
Methoxyphenyl Component
Positional isomerism critically influences the methoxyphenyl moiety's bioactivity. The meta-substitution pattern in 1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea enables distinct advantages over ortho or para isomers:
Table 4: Biological Roles of Structural Moieties in Isoxazole-Urea Hybrids
Molecular Fragment | Key Biological Contributions | Validated Target Classes |
---|---|---|
5-(tert-Butyl)isoxazole | ATP-competitive kinase binding; Bacterial enzyme inhibition (β-lactamase/DNA gyrase); Oxidative stress mitigation | Kinases (VEGFR, PDGFR); β-Lactamases; Antioxidant enzymes |
Urea Linker | Bidirectional hydrogen bonding to enzyme backbones; Coordination of catalytic metal ions | Aspartyl proteases (BACE1); Metallo-β-lactamases; Kinase hinge regions |
3-Methoxyphenyl | Hydrophobic pocket occupancy; π-Stacking with aromatic residues; Modulating electron density | Kinase allosteric sites; GPCRs; DNA topoisomerases |
Synergistically, these moieties enable multitarget engagement profiles. For instance, in antimicrobial contexts, the isoxazole disrupts bacterial cell wall synthesis via penicillin-binding protein interactions, while the methoxyphenyl urea component inhibits β-lactamase enzymes, potentially overcoming resistance mechanisms [2] . Computational models predict the compound's favorable ligand efficiency metrics (LE > 0.3) arising from this fragment complementarity, suggesting optimal bioactivity per heavy atom count [8] [10]. Recent studies confirm analogous compounds demonstrate dual α-amylase/α-glucosidase inhibition for diabetes management (IC₅₀ ~26–39 μM), where the isoxazole-urea scaffold anchors binding to catalytic residues, while the methoxyphenyl extends into allosteric subsites . This multifunctionality establishes 1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea as a structurally refined template for targeted therapeutic development.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2